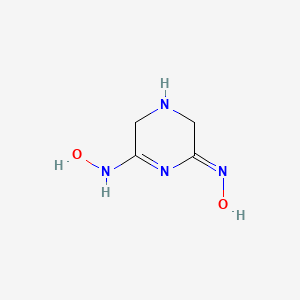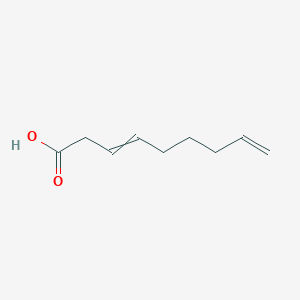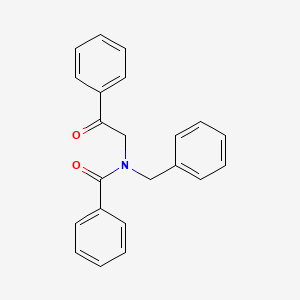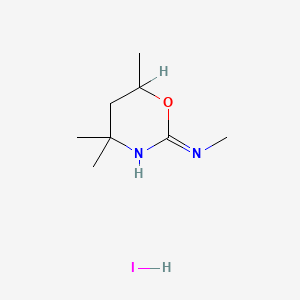
4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide can be synthesized through several methods. One common approach involves the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine. Another method includes the cyclization of N-aryl-N′-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of efficient catalysts and optimized reaction conditions to achieve high yields. For example, N-Bromosuccinimide (NBS) has been reported as an effective catalyst for the synthesis of 2-aryl/heteroaryl-5,6-dihydro-4H-1,3-oxazines under ultrasound irradiation .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the oxazine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of amine derivatives.
Applications De Recherche Scientifique
4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide involves its interaction with molecular targets through its nitrogen and oxygen atoms. These interactions can lead to the formation of cations and other reactive intermediates, which can then participate in various chemical reactions . The compound’s ability to undergo ionization and form cations is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide include other oxazine derivatives such as 4,4,6-Trimethyl-2-arylamino-5,6-dihydro-4H-1,3-oxazines and 4,4,6-Trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the hydroiodide group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
37723-85-6 |
|---|---|
Formule moléculaire |
C8H17IN2O |
Poids moléculaire |
284.14 g/mol |
Nom IUPAC |
N,4,4,6-tetramethyl-1,3-oxazinan-2-imine;hydroiodide |
InChI |
InChI=1S/C8H16N2O.HI/c1-6-5-8(2,3)10-7(9-4)11-6;/h6H,5H2,1-4H3,(H,9,10);1H |
Clé InChI |
CPVAJBZRRNBWTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC(=NC)O1)(C)C.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


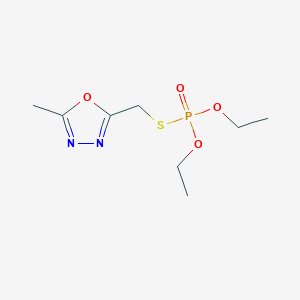
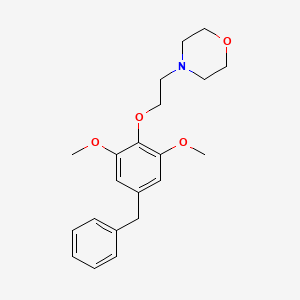
![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
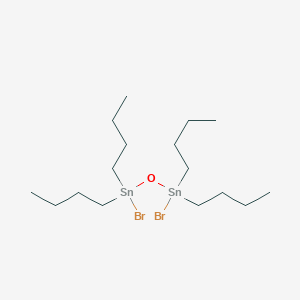
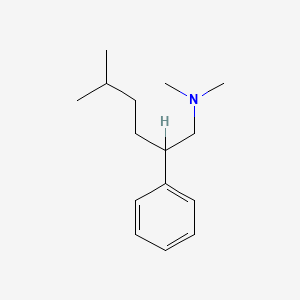
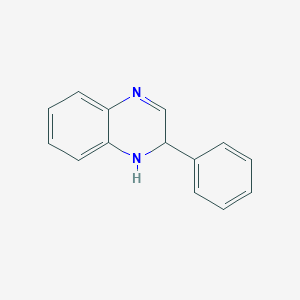
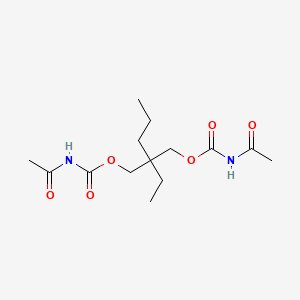
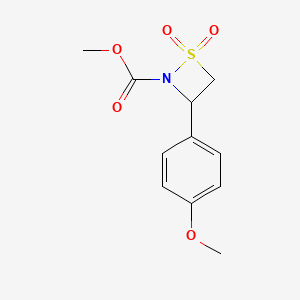

![N-[(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B14682476.png)
![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)
